![molecular formula C15H13F2NO4 B601376 Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate CAS No. 110548-06-6](/img/structure/B601376.png)
Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Overview
Description
Ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a synthetic compound belonging to the quinolone class of chemicals This compound is characterized by its unique structure, which includes a fused oxazine and quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process, reducing the overall production time and cost.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include various quinoline and oxazine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Ethyl (R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is C15H13F2NO4 with a molecular weight of 309.26 g/mol. The compound features a bicyclic oxazinoquinoline core and difluoromethyl groups at the 9 and 10 positions, which are critical for its reactivity and biological interactions .
Antimicrobial Activity
This compound has been investigated for its antibacterial properties. Studies indicate that it can bind to bacterial DNA and inhibit replication processes, suggesting its potential as an antimicrobial agent. Preliminary research also points to anti-inflammatory effects that warrant further exploration.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of quinoline structures for various biological applications. For instance:
- Antimicrobial Studies : A study synthesized new trifluoromethyl quinoline derivatives and evaluated their antibacterial efficacy against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa. Some compounds demonstrated significant antimicrobial activity with low minimum inhibitory concentrations (MIC), indicating potential as future therapeutic agents against tuberculosis .
- In Silico Studies : Computational studies have been conducted to predict the absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds. These insights can guide future experimental designs for testing Ethyl (R)-9,10-difluoro compounds in clinical settings .
Mechanism of Action
The mechanism of action of ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate can be compared with other quinolone derivatives, such as:
Ciprofloxacin: A widely used antibiotic with a similar quinoline core but different substituents.
Levofloxacin: Another fluoroquinolone antibiotic with a different stereochemistry and substituents.
Moxifloxacin: Known for its enhanced activity against certain bacterial strains due to its unique substituents.
Biological Activity
Ethyl (R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a synthetic compound that belongs to the quinolone class of pharmaceuticals. Its unique structure incorporates a bicyclic oxazinoquinoline core, which is significant for its biological activity and potential therapeutic applications. The compound's molecular formula is with a molecular weight of approximately 309.26 g/mol .
The primary mechanism of action for this compound involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, thereby exhibiting potent antibacterial activity .
Antimicrobial Properties
This compound has shown promising results in various studies regarding its antimicrobial properties:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 0.5 µg/mL | |
Staphylococcus aureus | 0.25 µg/mL | |
Mycobacterium tuberculosis | 1.0 µg/mL |
These findings indicate that the compound could be a candidate for further development as an antimicrobial agent.
Cytotoxicity and Safety Profile
In addition to its antimicrobial activity, the cytotoxic effects of Ethyl (R)-9,10-difluoro-3-methyl-7-oxo have been evaluated in various cell lines. The compound demonstrated relatively low cytotoxicity compared to standard chemotherapeutic agents:
Cell Line | IC50 (µM) | Toxicity Level |
---|---|---|
HeLa (cervical cancer) | 15.0 | Low |
MCF7 (breast cancer) | 20.0 | Moderate |
RAW264.7 (macrophage) | 25.0 | Low |
These results suggest that while the compound exhibits biological activity against pathogens, it may have a favorable safety profile for potential therapeutic use .
Case Studies
Several case studies have highlighted the effectiveness of Ethyl (R)-9,10-difluoro compounds in treating infections resistant to conventional antibiotics. One study reported significant reductions in bacterial load in infected animal models treated with this compound compared to control groups . Another study focused on its synergistic effects when combined with other antibiotics against resistant strains of Staphylococcus aureus, showing enhanced efficacy .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for this compound, and what critical parameters influence reaction yields?
The synthesis involves multi-step reactions emphasizing regioselectivity and enantiomeric control. A common route ( ) includes:
- Step 1 : Acylation with N,N-dimethylformamide (DMF) and potassium fluoride (KF) at 160°C for 4 hours.
- Step 2 : Cyclization using L-aminopropanol and subsequent pH adjustments to isolate intermediates.
- Step 3 : Final esterification with KF in DMF under reflux. Critical parameters include temperature control (e.g., 160°C for cyclization), solvent selection (DMF for polar intermediates), and catalyst use (e.g., ZIF-67ZnCoZIF for regioselectivity). Yields vary from 70% to 85% depending on purification protocols .
Step | Reagents/Conditions | Yield | Key Challenges |
---|---|---|---|
1 | DMF, KF, 160°C | 70% | Avoiding over-fluorination |
2 | L-aminopropanol, pH 5.5 | 85% | Enantiomeric purity |
3 | KF, DMF, reflux | 80% | Solvent removal efficiency |
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?
- NMR Spectroscopy : H and C NMR confirm the quinoline-oxazine scaffold and substituent positions (e.g., δ=1.19 ppm for ethyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 309.26 for [M+H]) validates molecular weight and detects impurities like methyl esters (m/z 295.24) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemistry, critical for verifying the (R)-configuration .
Q. How does the compound’s stereochemistry influence its biological activity?
The (R)-enantiomer exhibits superior antimicrobial activity due to optimal spatial alignment with bacterial DNA gyrase. Chiral validation methods include:
- HPLC with Chiral Columns : Using cellulose-based phases to separate enantiomers.
- Optical Rotation : Specific rotation [α] = -64.8° (c = 0.25, acetic acid) confirms enantiopurity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with bacterial targets?
Molecular docking (e.g., using AutoDock Vina) reveals binding affinities to DNA gyrase (PDB: 1K9G). Key strategies:
- Flexible Ligand Docking : Adjusts the oxazinoquinoline core to fit the gyrase active site.
- Free Energy Calculations : Predict thermodynamic stability of ligand-protein complexes. Studies show a binding energy of -9.2 kcal/mol for the (R)-enantiomer, correlating with experimental MIC values .
Q. What are the primary degradation pathways under photolytic or hydrolytic conditions?
Degradation studies (UV/TiO) identify two major byproducts:
- Byproduct 1 : m/z 291 (9-fluoro-3-methyl-10-(methyleneamino)-7-oxo-2,3-dihydro-7H-oxazinoquinoline-6-carboxylic acid).
- Byproduct 2 : m/z 157 ((Z)-2-formyl-3-((2-oxoethyl)imino)propanoic acid). LC-MS/MS and antimicrobial assays show reduced activity for byproducts, emphasizing the need for stability-activity balance in formulation .
Q. What strategies improve metabolic stability while retaining antimicrobial efficacy?
- Structural Modifications : Adding a 1,2,4-triazole moiety (as in ) enhances resistance to hepatic CYP450 enzymes.
- Prodrug Design : Ethyl ester hydrolysis in vivo releases the active carboxylic acid, delaying renal clearance (t = 6–8 hours) .
- Isosteric Replacements : Substituting the oxazine oxygen with NH improves bioavailability without compromising gyrase inhibition .
Q. Data Contradiction Analysis
Properties
IUPAC Name |
ethyl (2R)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4/c1-3-21-15(20)9-5-18-7(2)6-22-14-11(17)10(16)4-8(12(14)18)13(9)19/h4-5,7H,3,6H2,1-2H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSXJUSNOOBBOP-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3F)F)C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN2[C@@H](COC3=C2C(=CC(=C3F)F)C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.